molecular formula C13H19NO2 B13363709 (3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol

(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol

Cat. No.: B13363709
M. Wt: 221.29 g/mol
InChI Key: LTBOVEGBJODAIW-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a tetrahydrofuran ring, an isopropylphenyl group, and an amino group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where an isopropyl group is introduced to a phenyl ring.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((2-Methylphenyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methyl group instead of an isopropyl group.

    (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3S,4R)-4-(2-propan-2-ylanilino)oxolan-3-ol

InChI

InChI=1S/C13H19NO2/c1-9(2)10-5-3-4-6-11(10)14-12-7-16-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1

InChI Key

LTBOVEGBJODAIW-CHWSQXEVSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1N[C@@H]2COC[C@H]2O

Canonical SMILES

CC(C)C1=CC=CC=C1NC2COCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.